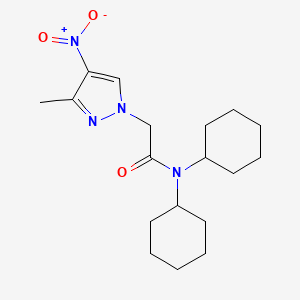![molecular formula C24H29N7O2 B10961989 1-butyl-3,6-dimethyl-N-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961989.png)
1-butyl-3,6-dimethyl-N-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BUTYL-3,6-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 1-BUTYL-3,6-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process may include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the butyl and methyl groups: These groups can be added via alkylation reactions.
Attachment of the piperidino-benzoxadiazolyl moiety: This step may involve coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-BUTYL-3,6-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
1-BUTYL-3,6-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Mechanism of Action
The mechanism of action of 1-BUTYL-3,6-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar compounds to 1-BUTYL-3,6-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolo[3,4-b]pyridine derivatives. These compounds share the core structure but differ in their substituents, which can significantly impact their properties and applications. The uniqueness of 1-BUTYL-3,6-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H29N7O2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-butyl-3,6-dimethyl-N-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H29N7O2/c1-4-5-13-31-23-20(16(3)27-31)17(14-15(2)25-23)24(32)26-18-9-10-19(22-21(18)28-33-29-22)30-11-7-6-8-12-30/h9-10,14H,4-8,11-13H2,1-3H3,(H,26,32) |
InChI Key |
SYKJOGQVQLFJDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC=C(C4=NON=C34)N5CCCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-1,4-Dimethyl-2,6-dioxo-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylene]-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B10961907.png)

![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10961919.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-iodo-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10961924.png)
![2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10961929.png)
![4-chloro-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-phenoxyphenyl)carbamimidoyl]benzenesulfonamide](/img/structure/B10961933.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide](/img/structure/B10961946.png)
![5-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B10961950.png)
![4-chloro-1-ethyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10961953.png)
![5-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10961958.png)
![4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10961960.png)
![propyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10961966.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B10961977.png)
